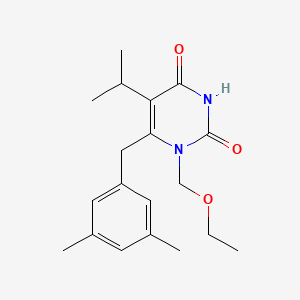
EPI-001
描述
EPI-001 是一种非甾体类抗雄激素化合物,可作为雄激素受体的拮抗剂。它是雄激素受体氨基末端结构域的第一个抑制剂。this compound 及其立体异构体由 Marianne Sadar 和 Raymond Andersen 发现。 该化合物在治疗去势抵抗性前列腺癌方面尤其重要,因为它靶向雄激素受体与传统抗雄激素相比不同的结构域 .
科学研究应用
作用机制
EPI-001 通过与雄激素受体的 N 末端结构域共价结合发挥作用。这种结合阻止了雄激素受体及其剪接变体转录活性所需的蛋白质-蛋白质相互作用。 该化合物独特的作用机制涉及形成与雄激素受体可逆的复合物,然后亲核攻击氯基团形成抑制受体活性的加合物 .
生化分析
Biochemical Properties
This interaction is key for the ability of prostate cells to proliferate in the absence of androgens . Specifically, EPI-001 blocks AR interactions with CREB-binding protein, RAP74, and between the NTD and C-terminal domain (termed N/C interaction) required for antiparallel dimer formation of AR .
Cellular Effects
This compound has been shown to have inhibitory effects on AR in prostate cancer (PCa) cell lines and tissues . It results in inhibition of transcriptional activation units (TAUs) 1 and 5 of the AR NTD, and reduced AR expression . This compound inhibited growth of AR-positive and AR-negative PCa cell lines, with the highest sensitivity observed in LNCaP cells .
Molecular Mechanism
This compound acts by binding covalently to the N-terminal domain (NTD) of the AR and blocking protein-protein interactions required for transcriptional activity of the AR and its splice variants . This is different from all currently-used antiandrogens, which bind to the C-terminal ligand-binding domain (LBD) of the AR and competitively block binding and activation of the receptor by androgens .
Temporal Effects in Laboratory Settings
It is known that this compound has general thiol alkylating activity, which suggests that it may have long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that this compound has been shown to reduce the growth of CRPC xenografts , suggesting that it may have dose-dependent effects in vivo.
Metabolic Pathways
It is known that this compound has general thiol alkylating activity , which suggests that it may interact with enzymes or cofactors that contain thiol groups.
Transport and Distribution
Given its mechanism of action, it is likely that this compound is transported to the nucleus where it interacts with the androgen receptor .
Subcellular Localization
This compound binds to the activation function-1 (AF-1) region in the NTD of the AR This suggests that this compound is localized to the nucleus where it interacts with the androgen receptor
准备方法
合成路线和反应条件
EPI-001 的合成涉及多个步骤,包括其立体异构体的制备。合成路线通常涉及 3-氯-2-羟基丙基苯基醚与各种试剂的反应,以形成所需的产物。 详细的实验程序包括使用核磁共振波谱来监测合成并确认化合物的结构 .
工业生产方法
This compound 的工业生产方法在公共领域没有广泛记录。 合成可能涉及用适当的修改来放大实验室程序,以确保效率和产量。
化学反应分析
反应类型
EPI-001 会经历几种类型的化学反应,包括:
氧化: this compound 在特定条件下可以被氧化形成各种氧化产物。
还原: 该化合物也可以发生还原反应,尽管这些反应不太常见。
取代: this compound 可以参与取代反应,特别是涉及其羟基和氯基团。
常用试剂和条件
用于 this compound 反应的常用试剂包括氧化剂,如过氧化氢,以及还原剂,如硼氢化钠。这些反应通常在受控条件下进行,包括特定的温度和 pH 值。
主要产物
由这些反应形成的主要产物取决于所使用的特定条件和试剂。例如,this compound 的氧化会导致形成各种氧化的衍生物,而取代反应会导致氯基团被其他官能团取代。
相似化合物的比较
EPI-001 由于其作用机制而与其他抗雄激素不同。虽然氟他胺、尼鲁他胺、比卡鲁胺和恩扎鲁胺等传统抗雄激素结合到雄激素受体的 C 末端配体结合域,但 this compound 靶向 N 末端结构域。 这种区别使 this compound 对缺乏配体结合域的雄激素受体剪接变体有效,这些变体通常与去势抵抗性前列腺癌相关 .
类似化合物
- 氟他胺
- 尼鲁他胺
- 比卡鲁胺
- 恩扎鲁胺
这些化合物与 this compound 不同,它们结合到雄激素受体的 C 末端配体结合域,并竞争性地阻断雄激素对受体的结合和激活 .
属性
IUPAC Name |
3-[4-[2-[4-(3-chloro-2-hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClO5/c1-21(2,15-3-7-19(8-4-15)26-13-17(24)11-22)16-5-9-20(10-6-16)27-14-18(25)12-23/h3-10,17-18,23-25H,11-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDTYUHNZRYZEEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OCC(CO)O)C2=CC=C(C=C2)OCC(CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30400170 | |
| Record name | EPI 001 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30400170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
227947-06-0 | |
| Record name | 3-[4-[1-[4-(3-Chloro-2-hydroxypropoxy)phenyl]-1-methylethyl]phenoxy]-1,2-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=227947-06-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | EPI 001 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30400170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bisphenol A (3-chloro-2-hydroxypropyl) (2,3-dihydroxypropyl) ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EPI-001 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9PRH4DC8H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


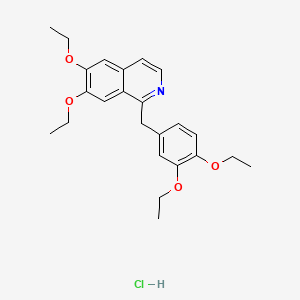
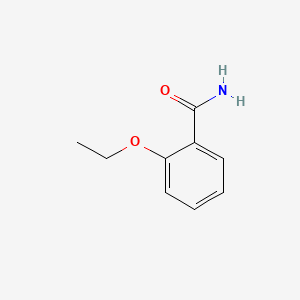
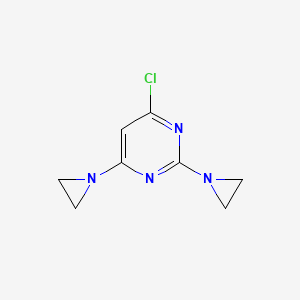


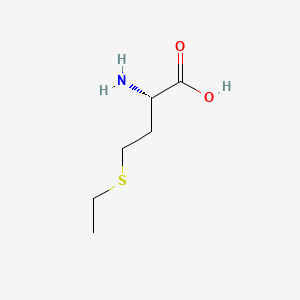
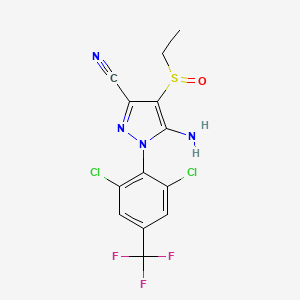
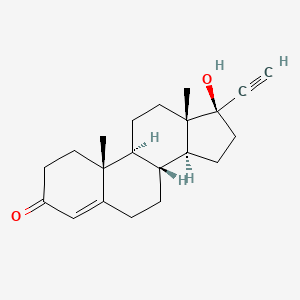
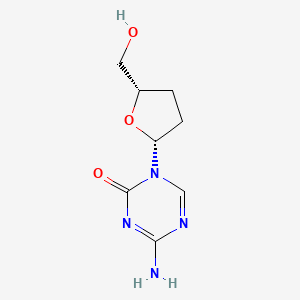
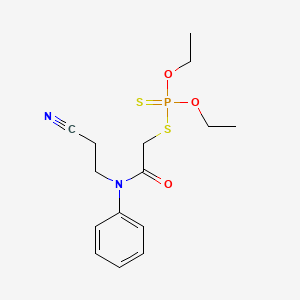
![4-methyl-7-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B1671412.png)
